molecular formula C13H17ClO2 B15253874 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane

Cat. No.: B15253874
M. Wt: 240.72 g/mol
InChI Key: SIXZNXRGYOECMA-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane is an organic compound with the molecular formula C13H17ClO2. It is a colorless liquid used primarily as an intermediate in organic synthesis. The compound features a benzyloxy group and a chloromethyl group attached to an oxolane ring, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane typically involves the reaction of 2-(chloromethyl)oxolane with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzyloxy group can undergo oxidation or reduction, depending on the reaction conditions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Benzyloxy)methyl]-2-(chloromethyl)oxolane is unique due to the presence of both a benzyloxy group and a chloromethyl group attached to an oxolane ring. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

2-(chloromethyl)-2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C13H17ClO2/c14-10-13(7-4-8-16-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

SIXZNXRGYOECMA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(COCC2=CC=CC=C2)CCl

Origin of Product

United States

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